![molecular formula C11H8BrN3S B1373537 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine CAS No. 92545-85-2](/img/structure/B1373537.png)
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Overview
Description
“6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine” is a chemical compound with the CAS Number: 92545-85-2 . It has a molecular weight of 294.17 . It appears as a powder .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, such as “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine”, can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound has shown to undergo various chemical reactions. For instance, it has been found to exhibit antifungal activity . Additionally, it has shown dose-dependent antiproliferative effects against HT-29 and A-549 cell lines .Physical And Chemical Properties Analysis
The compound has a melting point of 182-184 degrees Celsius . Its physical form is a powder . The compound’s NMR and IR spectra provide further insight into its physical and chemical properties .Scientific Research Applications
Anticancer Applications
Imidazo[2,1-b][1,3]thiazole derivatives have been identified as compounds with a broad range of pharmaceutical applications, including anticancer drugs. They have been synthesized and evaluated for their cytotoxicity activity on various human tumor cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .
Antimicrobial Activity
Lastly, the derivatives have shown significant antimicrobial activity . New 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivatives have been synthesized specifically for their antimicrobial properties .
Safety and Hazards
Mechanism of Action
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antimycobacterial properties . These compounds have been shown to interact with the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , suggesting a potential target for 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine.
Mode of Action
Related imidazo[2,1-b]thiazole derivatives have been suggested to inhibit the growth of mtb by interacting with pantothenate synthetase . Molecular docking and dynamics studies have been used to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
The inhibition of pantothenate synthetase, as seen with similar compounds , would likely disrupt the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous biochemical reactions.
Pharmacokinetics
Similar imidazo[2,1-b][1,3]thiazole derivatives have been designed with in silico admet prediction , suggesting potential bioavailability.
Result of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have shown significant in vitro antitubercular activity , suggesting that 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine may have similar effects.
properties
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMDJZPQHVRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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